Perchlorate

Description

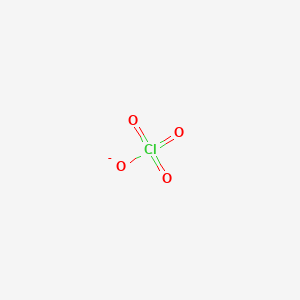

This compound is a monovalent inorganic anion obtained by deprotonation of perchloric acid. It is a monovalent inorganic anion and a chlorine oxoanion. It is a conjugate base of a perchloric acid.

Properties

IUPAC Name |

perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClHO4/c2-1(3,4)5/h(H,2,3,4,5)/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLTRZXGMWDSKGL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClO4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

85213-55-4 (Parent) | |

| Record name | Perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014797730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6024252 | |

| Record name | Perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Perchlorate, n.o.s. appears as crystalline or powdered solids. May explode under exposure to heat or fire. If available, obtain the technical name from the shipping papers and contact CHEMTREC, 800-424-9300 for specific response information. | |

| Record name | PERCHLORATE, N.O.S. | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1291 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

14797-73-0 | |

| Record name | PERCHLORATE, N.O.S. | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1291 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Perchlorate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14797-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014797730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perchlorate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03138 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERCHLORATE ION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VLA4NZX2P4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Perchlorate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core chemical and physical properties of the perchlorate anion (ClO₄⁻) and its most commercially significant salts. The information is intended to support research, development, and safety protocols in scientific and industrial settings.

The this compound Anion: Structure and General Properties

The this compound ion is the conjugate base of perchloric acid, a superacid.[1] It consists of a central chlorine atom bonded to four oxygen atoms. The chlorine atom is in its highest oxidation state of +7.[2]

Molecular Structure: The this compound ion exhibits a tetrahedral molecular geometry, with the four oxygen atoms symmetrically arranged around the central chlorine atom.[3][4][5] This arrangement minimizes electron-pair repulsion and results in a stable configuration.[5] Due to resonance, all four Cl-O bonds are equivalent in length (approximately 144 pm), and the O-Cl-O bond angles are approximately 109.5°.[3][5]

Chemical Stability and Reactivity: The this compound anion is kinetically stable and a weak oxidant in aqueous solutions, especially under neutral or basic conditions.[2][6] Despite being a powerful thermodynamic oxidizer, a significant kinetic barrier hinders its reduction.[6] This low reactivity at ambient temperatures makes this compound solutions useful as non-complexing electrolytes in electrochemistry and other studies.[6][7] However, at elevated temperatures, this compound salts act as potent oxidizing agents and can react explosively with organic materials, powdered metals, and other reducing agents.[8][9][10]

References

- 1. This compound | ClO4- | CID 123351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. topblogtenz.com [topblogtenz.com]

- 4. a. Methane (CH4) and the this compound ion (ClO4−) are both - Brown 15th Edition Ch 9 Problem 16a [pearson.com]

- 5. Page loading... [guidechem.com]

- 6. tera.org [tera.org]

- 7. Sodium this compound - Wikipedia [en.wikipedia.org]

- 8. Potassium this compound - Wikipedia [en.wikipedia.org]

- 9. Potassium this compound CAS#: 7778-74-7 [m.chemicalbook.com]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

History and discovery of perchlorate compounds

An In-depth Technical Guide to the History, Discovery, and Chemistry of Perchlorate Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (ClO₄⁻) is a polyatomic anion that has garnered significant scientific interest due to its unique chemical properties and diverse applications, ranging from being a critical component in solid rocket propellants to its use in pyrotechnics and certain industrial processes. It is also a compound of considerable environmental and toxicological relevance, primarily due to its ability to interfere with thyroid gland function. This technical guide provides a comprehensive overview of the history, discovery, synthesis, and analysis of this compound compounds, tailored for professionals in research and development.

Chapter 1: A History of Discovery and Development

The journey of this compound began in the early 19th century. In 1816, the Austrian chemist Count Friedrich von Stadion was the first to synthesize a this compound salt. While experimenting with the reactions of potassium chlorate with strong acids, he produced what he termed "oxychlorate" of potassium, which was later identified as potassium this compound (KClO₄). In the course of his work, von Stadion also synthesized perchloric acid (HClO₄). Following this initial discovery, French pharmacist Georges-Simon Serullas reported the synthesis of ammonium this compound (NH₄ClO₄).

The scientific understanding of perchlorates was further advanced by the German chemist Eilhard Mitscherlich, who, in the 1820s and 1830s, studied the phenomenon of isomorphism and demonstrated the structural similarities between permanganates and perchlorates.

Commercial-scale production of perchlorates did not commence until the 1890s in Mansbo, Sweden, primarily driven by the need for powerful oxidizers in the burgeoning explosives industry. The first commercial plant, built in 1893, utilized an electrochemical process involving the oxidation of chlorates. This electrolytic method remains the cornerstone of industrial this compound production today. By the early 20th century, production had expanded to France, Germany, Switzerland, and the United States to meet growing industrial and military demands.

Chapter 2: Synthesis of this compound Compounds

The synthesis of this compound salts can be approached through several methods, from large-scale industrial electrolysis to laboratory-scale metathesis and historical thermal decomposition techniques.

Method 1: Electrolytic Synthesis of Sodium this compound

The primary industrial route for producing perchlorates is the anodic oxidation of an aqueous chlorate solution. Sodium this compound is the usual target of this process due to its high solubility, making it an excellent intermediate for the production of other this compound salts.

Principle and Reactions: The process begins with an aqueous solution of sodium chlorate (NaClO₃). An electric current is passed through the solution, causing the chlorate ions to be oxidized at the anode to form this compound ions.

-

Anode Reaction: ClO₃⁻ + H₂O → ClO₄⁻ + 2H⁺ + 2e⁻

-

Cathode Reaction: 2H₂O + 2e⁻ → H₂ (g) + 2OH⁻

Experimental Protocol: Laboratory-Scale Electrolytic Synthesis

This protocol describes a general laboratory procedure for the direct oxidation of a sodium chloride solution to sodium this compound.

-

Electrolyte Preparation: Prepare a near-saturated solution of sodium chloride (NaCl) in deionized water (approx. 300 g/L). To this solution, add sodium fluoride (NaF) to a final concentration of 2 g/L. The fluoride ions help to improve current efficiency.

-

Cell Setup:

-

Anode: A lead dioxide (PbO₂) anode is required for this compound formation. A graphite substrate lead dioxide (GSLD) anode is a suitable choice. Platinum anodes can also be used but are more expensive.

-

Cathode: A stainless steel, titanium, or nickel cathode can be used.

-

Cell Body: Use a glass or chemically resistant polymer container.

-

Power Supply: A DC power supply capable of delivering a constant current is necessary.

-

-

Electrolysis Conditions:

-

Temperature: Maintain the electrolyte temperature between 40-50°C. A cooling coil may be necessary to dissipate heat generated during electrolysis.

-

pH: Keep the pH of the electrolyte between 6.0 and 7.0. The pH can be monitored and adjusted by adding hydrochloric acid (HCl) as needed.

-

Current Density: Operate the cell at an anode current density of 20-30 A/dm².

-

-

Procedure:

-

Assemble the electrolytic cell and fill it with the prepared electrolyte.

-

Begin passing the direct current through the solution while monitoring the temperature and pH, adjusting as necessary.

-

The electrolysis is a two-stage process occurring in the same cell: chloride is first oxidized to chlorate, and then the chlorate is oxidized to this compound. The process is complete when the concentration of chlorate is minimized. This can be monitored by taking samples and testing for the absence of chlorate.

-

The final electrolyte will be a concentrated solution of sodium this compound. This solution can be used directly for the synthesis of other this compound salts.

-

Logical Workflow for Electrolytic Synthesis

Method 2: Synthesis of Ammonium this compound via Metathesis

Ammonium this compound, the most widely used this compound salt, is typically produced from sodium this compound via a double decomposition or metathesis reaction with an ammonium salt.

Principle and Reactions: The synthesis takes advantage of the different solubilities of the reactant and product salts. By mixing concentrated solutions of sodium this compound and ammonium chloride, the less soluble ammonium this compound precipitates upon cooling.

-

Reaction: NaClO₄ (aq) + NH₄Cl (aq) ⇌ NH₄ClO₄ (s) + NaCl (aq)

Experimental Protocol: Synthesis of Ammonium this compound [1]

-

Reactant Preparation:

-

Prepare a solution of sodium this compound (69.1 g) in a minimum amount of water at approximately 90°C.

-

In a separate container, prepare a solution of ammonium chloride (30.2 g) in water, also heating to facilitate dissolution.[1]

-

-

Reaction:

-

Combine the two hot solutions and mix thoroughly.

-

-

Crystallization:

-

Cool the mixed solution very slowly. For optimal crystal growth, the container can be insulated and allowed to cool to room temperature over 24 hours.

-

After reaching room temperature, transfer the container to a freezer to cool further, ideally to around -10°C, without allowing the solution to freeze. Slow cooling promotes the formation of larger, purer crystals.[1]

-

-

Isolation and Purification:

-

Collect the precipitated ammonium this compound crystals by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold deionized water to remove residual sodium chloride and other impurities.

-

Dry the purified crystals. The product should be handled with care as ammonium this compound is a powerful oxidizer.

-

Method 3: Thermal Decomposition of Potassium Chlorate (Historical Method)

This method, while not efficient for large-scale production, is a historically significant and straightforward way to produce potassium this compound from potassium chlorate.

Principle and Reactions: When potassium chlorate (KClO₃) is heated just above its melting point in the absence of a catalyst (like MnO₂), it undergoes disproportionation to form potassium this compound (KClO₄) and potassium chloride (KCl).

-

Reaction: 4 KClO₃ (s) → 3 KClO₄ (s) + KCl (s)

Experimental Protocol: Thermal Decomposition [2]

-

Setup: Place finely ground potassium chlorate into a clean porcelain crucible.

-

Heating: Gently heat the crucible until the potassium chlorate melts (melting point: 356°C). Maintain the temperature to sustain a brisk evolution of oxygen, but avoid overheating, which can cause the mass to solidify prematurely.

-

Reaction Progression: Continue heating for approximately 20-30 minutes. The melt will begin to stiffen as the reaction proceeds.

-

Isolation:

-

Allow the crucible to cool completely.

-

Treat the resulting solid mass with cold deionized water. The potassium chloride will dissolve, while the much less soluble potassium this compound will remain largely undissolved.

-

-

Purification:

-

Collect the crude potassium this compound by filtration.

-

Purify the product by recrystallization from hot water.

-

Chapter 3: Physicochemical Properties of this compound Salts

The physical and chemical properties of this compound salts are critical for their application, handling, and understanding their environmental fate. Key data for the most common this compound salts are summarized below.

| Property | Ammonium this compound (NH₄ClO₄) | Potassium this compound (KClO₄) | Sodium this compound (NaClO₄) |

| Molar Mass ( g/mol ) | 117.49 | 138.55[3] | 122.44 |

| Appearance | White crystalline solid | Colorless or white crystalline solid[3] | White deliquescent crystals |

| Density (g/cm³) | 1.95 | 2.52[3] | 2.02 |

| Melting Point (°C) | Decomposes >130 | Decomposes >400[4] | 471 (Decomposes) |

| Solubility in Water ( g/100 mL @ 25°C) | 24.9 | 1.5[3] | 209.6[3] |

| Solubility in Ethanol ( g/100g @ 25°C) | 1.91 | 0.012[4] | 14.7 |

| Data sourced from the ATSDR Toxicological Profile for Perchlorates, unless otherwise cited.[5][6] |

Chapter 4: Analytical Methodologies for this compound Detection

The detection of this compound, especially at trace levels in environmental and biological samples, has evolved significantly. Early methods had high detection limits, but the development of ion chromatography and mass spectrometry has enabled quantification at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.

Method 1: EPA Method 314.0 - Ion Chromatography (IC)

This method is a widely used standard for the determination of this compound in drinking water.

Principle: A water sample is injected into an ion chromatograph. The this compound anion is separated from other ions on an analytical column and measured using a suppressed conductivity detector.[7][8]

Experimental Parameters for EPA Method 314.0

| Parameter | Specification |

| Instrumentation | Ion Chromatograph with suppressed conductivity detector |

| Injection Volume | 1.0 mL[7][8] |

| Guard Column | Dionex IonPac AG5 or equivalent |

| Analytical Column | Dionex IonPac AS5 or equivalent[9] |

| Eluent | 50 mM Sodium Hydroxide (NaOH)[9] |

| Flow Rate | 1.0 - 1.5 mL/min |

| Suppressor | Anion Self-Regenerating Suppressor (ASRS) or equivalent |

| Detection Limit (MDL) | ~0.53 µg/L (ppb)[9][10] |

| Reporting Limit (MRL) | 4.0 µg/L (ppb)[9][10] |

Method 2: EPA Method 331.0 - Liquid Chromatography/Mass Spectrometry (LC/MS/MS)

For higher sensitivity and selectivity, especially in complex matrices, LC coupled with tandem mass spectrometry is the preferred method.

Principle: The water sample, spiked with an isotopically labeled internal standard (e.g., Cl¹⁸O₄⁻), is injected into an LC system. This compound is separated on a chromatographic column and subsequently detected by a mass spectrometer operating in negative electrospray ionization (ESI-) mode. Quantification is performed using multiple reaction monitoring (MRM).[11][12]

Experimental Parameters for EPA Method 331.0

| Parameter | Specification |

| Instrumentation | HPLC with a tandem mass spectrometer (MS/MS) |

| LC Column | Dionex IonPac AS-21 or equivalent[11] |

| Eluent | e.g., 25 mM Ammonium Bicarbonate in 50% Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Ionization Mode | Electrospray Negative (ESI-) |

| MS Detection | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | ³⁵Cl¹⁶O₄⁻ → ³⁵Cl¹⁶O₃⁻ (m/z 99 → 83); ³⁷Cl¹⁶O₄⁻ → ³⁷Cl¹⁶O₃⁻ (m/z 101 → 85) |

| Detection Limit (MDL) | ~0.005 - 0.008 µg/L (ppt)[10] |

Workflow for Analytical Sample Analysis

Chapter 5: Mechanism of Action - Thyroid Inhibition

For drug development professionals, understanding the toxicological mechanism of this compound is crucial. The primary effect of this compound on human health is its interference with the thyroid gland's ability to take up iodide from the bloodstream, which is an essential step in the synthesis of thyroid hormones (T3 and T4).

The Sodium-Iodide Symporter (NIS): Iodide is actively transported from the blood into thyroid follicular cells by a plasma membrane protein called the sodium-iodide symporter (NIS). This transporter uses the sodium gradient maintained by the Na⁺/K⁺-ATPase to drive the uptake of one iodide ion along with two sodium ions.

Competitive Inhibition by this compound: The this compound anion has a similar ionic radius and charge density to the iodide anion. This similarity allows this compound to act as a competitive inhibitor at the iodide binding site on the NIS protein. This compound itself is also transported into the cell by NIS. By competing with iodide, this compound reduces the amount of iodide that enters the thyroid cells, thereby limiting the raw material available for hormone synthesis. Chronic inhibition of iodide uptake can lead to hypothyroidism, and in severe cases, goiter.

Signaling Pathway for Thyroid Hormone Synthesis and this compound Interference

References

- 1. chlorates.exrockets.com [chlorates.exrockets.com]

- 2. Sciencemadness Discussion Board - Synthesis of Potassium this compound - KClO4 - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. Potassium this compound - Wikipedia [en.wikipedia.org]

- 4. Table 4-2, Physical and Chemical Properties of Perchloratesa - Toxicological Profile for Perchlorates - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Perchlorates - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. NEMI Method Summary - 314.0 [nemi.gov]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. ANALYTICAL METHODS - Toxicological Profile for Perchlorates - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. NEMI Method Summary - 331.0 [nemi.gov]

- 12. waters.com [waters.com]

A Technical Guide to Natural and Anthropogenic Sources of Perchlorate Contamination

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the origins of perchlorate (ClO₄⁻) contamination, distinguishing between natural and anthropogenic sources. This compound is a persistent and mobile anion that poses a risk to human health by interfering with iodide uptake in the thyroid gland.[1][2][3] Understanding its sources is critical for risk assessment, remediation, and the development of strategies to mitigate exposure. This guide summarizes quantitative data, details key experimental protocols for its detection and source apportionment, and provides visual representations of relevant pathways and workflows.

Sources of this compound Contamination: A Comparative Overview

This compound contamination stems from both natural processes and a wide range of human activities.[2][4] While anthropogenic sources often lead to high-concentration plumes in specific locations, natural sources contribute to a widespread, low-level background presence of this compound in the environment.

Natural Sources of this compound

Naturally occurring this compound is found in various environmental matrices, often in arid and semi-arid regions.[2][5] The primary natural sources include atmospheric formation and deposition, as well as its presence in certain geological deposits.[2][6]

-

Atmospheric Formation and Deposition: this compound can be formed in the atmosphere through photochemical reactions involving ozone, chloride aerosols, and other atmospheric constituents.[6][7][8] Evidence suggests that electrical discharges, such as lightning, can also contribute to its formation from chloride aerosols.[6][9] This atmospherically produced this compound is then deposited globally through wet and dry deposition, leading to trace levels in precipitation and, consequently, in soil and groundwater.[6][10][11] Studies of ice cores suggest that a significant portion of environmental this compound is formed in the stratosphere.[10] Recent research indicates that perchlorates can form on particles of smoke and organic material in the stratosphere.[12]

-

Chilean Nitrate Deposits: The Atacama Desert in Chile contains large natural deposits of sodium nitrate, known as "Chile saltpeter," which have been historically mined for fertilizer production.[13][14] These deposits are a significant natural source of this compound, which co-occurs with the nitrate salts.[13][14] The use of fertilizers derived from these deposits has led to the widespread distribution of natural this compound in agricultural soils.[1][4]

Anthropogenic Sources of this compound

Human activities have led to significant releases of this compound into the environment, primarily from its manufacture and use as a powerful oxidizing agent.[2][15][16]

-

Solid Rocket Propellants: The primary anthropogenic source of this compound is ammonium this compound, which is a key ingredient in solid propellants for rockets, missiles, and the space shuttle.[2][17][18][19] Manufacturing, testing, and disposal of these propellants have resulted in significant contamination of soil and groundwater at military bases, aerospace facilities, and manufacturing sites.[3][4][20]

-

Fireworks and Pyrotechnics: this compound salts, such as potassium this compound, are widely used as oxidizers in fireworks, road flares, and other pyrotechnics.[2][4][21] The use of these products releases this compound into the environment, leading to contamination of surface water and groundwater, particularly after fireworks displays.[21]

-

Other Industrial Applications: this compound is also used in a variety of other industrial applications, including the manufacturing of matches, airbags, and some bleaching agents and herbicides.[15][17] It can also be found as an impurity in some industrial chemicals, such as sodium hypochlorite (bleach).[4]

-

Fertilizers: While Chilean nitrate fertilizers are a natural source, the application of various types of fertilizers can contribute to the mobilization and concentration of both natural and anthropogenic this compound in agricultural settings.[1][14]

Quantitative Data on this compound Concentrations

The following tables summarize reported concentrations of this compound from various natural and anthropogenic sources.

Table 1: this compound Concentrations in Natural Sources

| Source | Matrix | Concentration Range | Reference(s) |

| Chilean Nitrate Deposits (Caliche) | Solid Ore | 1.5 - 1.8 mg/g | [13][14] |

| Chilean Nitrate Fertilizer | Fertilizer | 0.01% - 0.03% | [14] |

| Precipitation (Rain and Snow) | Water | Trace levels | [6] |

| Groundwater (Southern High Plains, USA) | Water | Measurable concentrations | [6] |

Table 2: this compound Concentrations from Anthropogenic Activities

| Source | Matrix | Concentration Range | Reference(s) |

| Drinking Water (Contaminated Sites, USA) | Water | 5 to >9 µg/L | [20] |

| Agricultural Wells (San Bernardino, USA) | Water | 11 to 221 µg/L | [20] |

| Food Products (USA) | Various Foods | 2 to 79 ppb | [22] |

| Packaged Foods (Plastic Containers) | Various Foods | Average of nearly 55 ppb | [22] |

Experimental Protocols for this compound Analysis

Accurate detection and quantification of this compound are essential for assessing contamination levels and identifying sources. The following sections detail common experimental protocols.

Sample Collection and Preparation

Proper sample collection and preparation are crucial to avoid contamination and ensure accurate results.

-

Water Samples: Collect water samples in clean, pre-rinsed polyethylene or glass bottles. No chemical preservation is typically required if the analysis is performed promptly. Store samples at 4°C.

-

Soil and Sediment Samples: Collect soil and sediment samples using clean stainless steel or plastic tools. Store samples in clean glass or plastic containers at 4°C. For analysis, this compound is typically extracted from the solid matrix using deionized water or a dilute acid solution.[23]

-

Food Samples: Homogenize food samples and extract this compound using a suitable solvent, such as a dilute acetic acid solution.[24] Solid-phase extraction (SPE) with graphitized carbon may be used for cleanup to remove interfering substances.[23][24]

Ion Chromatography (IC)

Ion chromatography with suppressed conductivity detection is a widely used and approved method for the determination of this compound in various matrices.[25][26][27]

-

Principle: The sample is injected into an ion chromatograph, where anions are separated on an anion-exchange column. A suppressor is used to reduce the background conductivity of the eluent, thereby enhancing the signal-to-noise ratio for the analyte. The concentration of this compound is determined by comparing the peak area to a calibration curve.

-

Instrumentation:

-

Ion Chromatograph with a gradient pump, autosampler, and column thermostat.

-

Anion-exchange analytical column (e.g., Dionex IonPac AS16).[25]

-

Suppressor (e.g., Anion Self-Regenerating Suppressor).

-

Conductivity detector.

-

-

Typical Conditions:

-

Method Detection Limits (MDLs): MDLs for IC methods can range from 0.02 to 0.53 µg/L in drinking water, depending on the specific method and instrumentation.[26]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high selectivity and sensitivity for this compound analysis, especially in complex matrices.[24][28][29]

-

Principle: this compound is separated from other sample components using liquid chromatography. The eluent is then introduced into a mass spectrometer, where this compound ions are detected and quantified based on their mass-to-charge ratio (m/z) and the fragmentation patterns of the parent ion. Multiple reaction monitoring (MRM) is typically used for quantification.

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ion Chromatography (IC) system.

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

-

Typical Conditions:

-

Chromatography: Anion-exchange or reversed-phase chromatography.

-

Ionization: Negative ion electrospray ionization (ESI-).

-

MRM Transitions: The transition of the this compound ion (m/z 99 for ³⁵Cl and 101 for ³⁷Cl) to the chlorate ion (m/z 83 and 85, respectively) is commonly monitored.

-

-

Internal Standard: An isotopically labeled internal standard, such as ¹⁸O₄-perchlorate, is often used to correct for matrix effects and variations in instrument response.[24]

-

Method Detection Limits (MDLs): LC-MS/MS methods can achieve very low detection limits, often in the sub-parts-per-trillion (ng/L) range.[30]

Stable Isotope Analysis for Source Apportionment

Stable isotope analysis of chlorine (δ³⁷Cl) and oxygen (δ¹⁸O, Δ¹⁷O) in the this compound molecule is a powerful forensic tool for distinguishing between natural and anthropogenic sources.[31][32][33][34][35]

-

Principle: Natural and synthetic perchlorates often have distinct isotopic signatures due to differences in their formation pathways.[32] For example, atmospherically produced this compound exhibits a characteristic oxygen isotope anomaly (non-zero Δ¹⁷O) that is absent in synthetic this compound.[32]

-

Methodology:

-

Sample Preparation: this compound is isolated and purified from the sample matrix.

-

Conversion: The purified this compound is converted to a gas suitable for isotopic analysis (e.g., O₂ for oxygen isotopes and CH₃Cl for chlorine isotopes).

-

Isotope Ratio Mass Spectrometry (IRMS): The isotopic ratios are measured using a high-precision isotope ratio mass spectrometer.

-

-

Interpretation: The measured isotopic ratios are compared to the known isotopic signatures of different this compound sources to determine the likely origin of the contamination.

Visualizing this compound Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to this compound contamination.

Caption: Relationship between natural and anthropogenic this compound sources.

Caption: Simplified pathway of atmospheric this compound formation.

Caption: General workflow for this compound analysis and source identification.

Conclusion

This compound contamination is a multifaceted issue with both natural and anthropogenic origins. A thorough understanding of these sources, coupled with robust analytical methodologies, is paramount for effective environmental management and the protection of human health. The data and protocols presented in this guide provide a foundation for researchers, scientists, and drug development professionals to address the challenges posed by this compound in the environment. The ability to distinguish between sources through techniques like stable isotope analysis is particularly crucial for regulatory and remediation efforts. Continued research into the formation, transport, and fate of this compound from all sources will further enhance our ability to mitigate its impact.

References

- 1. This compound in Water Supplies: Sources, Exposures, and Health Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. What is this compound and How is it Affecting the Environment? | VERTEX [vertexeng.com]

- 4. Perchlorates | Public Health Statement | ATSDR [wwwn.cdc.gov]

- 5. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 6. The origin of naturally occurring this compound: the role of atmospheric processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. "Investigating the Atmospheric Production of this compound: Inference fro" by Thomas S. Cox [openprairie.sdstate.edu]

- 11. cdn.who.int [cdn.who.int]

- 12. livescience.com [livescience.com]

- 13. This compound levels in samples of sodium nitrate fertilizer derived from Chilean caliche - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. This compound - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. dtsc.ca.gov [dtsc.ca.gov]

- 18. Ammonium this compound - Wikipedia [en.wikipedia.org]

- 19. ewg.org [ewg.org]

- 20. waterboards.ca.gov [waterboards.ca.gov]

- 21. Environmental impacts of this compound with special reference to fireworks--a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Chemical used in rocket fuel is widespread in food, Consumer Reports finds - CBS News [cbsnews.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Rapid Determination of this compound Anion in Foods by Ion Chromatography-Tandem Mass Spectrometry | FDA [fda.gov]

- 25. tools.thermofisher.com [tools.thermofisher.com]

- 26. documents.thermofisher.com [documents.thermofisher.com]

- 27. chromatographyonline.com [chromatographyonline.com]

- 28. Analysis of this compound in Water by Non-Suppressed Ion Chromatography-Mass Spectrometry : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 29. lcms.cz [lcms.cz]

- 30. tera.org [tera.org]

- 31. Guidance manual for forensic analysis of this compound in groundwater using chlorine and oxygen isotopic analyses [pubs.usgs.gov]

- 32. pubs.acs.org [pubs.acs.org]

- 33. pubs.acs.org [pubs.acs.org]

- 34. tandfonline.com [tandfonline.com]

- 35. apps.dtic.mil [apps.dtic.mil]

Perchlorate: A Technical Guide on its Role as an Endocrine Disruptor and Effects on the Thyroid Gland

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perchlorate (ClO₄⁻) is a widespread environmental contaminant known to act as an endocrine disruptor by interfering with thyroid gland function. Its primary mechanism of action is the competitive inhibition of the sodium-iodide symporter (NIS), a crucial protein for iodide uptake into thyroid follicular cells. This inhibition can lead to reduced thyroid hormone synthesis, potentially causing hypothyroidism and impacting neurodevelopment, particularly in sensitive populations such as fetuses and infants. This technical guide provides an in-depth analysis of the molecular mechanisms of this compound's effects on the thyroid, summarizes key quantitative data from human and animal studies, details relevant experimental protocols, and visualizes the involved signaling pathways and experimental workflows.

Introduction

This compound is a stable, highly water-soluble anion found in the environment from both natural and anthropogenic sources, including rocket propellants, fireworks, and some fertilizers.[1][2] Its persistence and mobility in soil and water lead to human exposure primarily through contaminated food and drinking water.[2][3] The primary health concern associated with this compound exposure is its impact on the thyroid gland, which is essential for regulating metabolism, growth, and development through the production of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[2][3] This document serves as a comprehensive technical resource for professionals in research and drug development to understand the intricate interactions of this compound with the thyroid endocrine system.

Mechanism of Action: Competitive Inhibition of the Sodium-Iodide Symporter (NIS)

The foundational step in thyroid hormone synthesis is the active transport of iodide from the bloodstream into the thyroid follicular cells. This process is mediated by the sodium-iodide symporter (NIS), a transmembrane protein located on the basolateral membrane of thyrocytes.[4][5] NIS cotransports two sodium ions (Na⁺) along with one iodide ion (I⁻) into the cell, utilizing the electrochemical gradient of sodium.[6]

This compound's primary disruptive action is its role as a potent competitive inhibitor of NIS.[2][4] Due to its similar ionic size and charge to iodide, this compound competes for the same binding site on the NIS protein.[7] In fact, this compound has an affinity for NIS that is approximately 30 times greater than that of iodide.[2] This competitive inhibition reduces the uptake of iodide by the thyroid gland, thereby limiting the substrate available for thyroid hormone synthesis.[4][8] While this compound is a potent inhibitor, recent evidence also suggests that it can be transported into the thyroid cell by NIS, albeit at a much lower velocity than iodide.[6][9]

Allosteric Regulation

Recent studies have revealed a more complex mechanism than simple competitive inhibition. This compound can also act as an allosteric regulator of NIS.[6] It has been shown to bind to a high-affinity, non-transport allosteric site on the symporter. This binding event prevents one of the two sodium ions from binding, which in turn alters the stoichiometry of iodide transport from 2 Na⁺:1 I⁻ to 1 Na⁺:1 I⁻.[6] This change in stoichiometry significantly reduces the driving force for iodide transport, further impairing iodide accumulation in the thyroid.[6]

Signaling Pathway and Physiological Consequences

The inhibition of iodide uptake by this compound initiates a cascade of events within the hypothalamic-pituitary-thyroid (HPT) axis, the primary regulatory system for thyroid function.

A reduction in intracellular iodide leads to decreased synthesis of T4 and T3. The subsequent drop in circulating thyroid hormone levels is detected by the hypothalamus and pituitary gland.[10] This triggers a compensatory response: the hypothalamus releases more thyrotropin-releasing hormone (TRH), which stimulates the anterior pituitary to secrete more thyroid-stimulating hormone (TSH).[10] Elevated TSH levels stimulate the thyroid gland to increase iodide uptake and hormone production. However, in the presence of continuous this compound exposure, this compensatory mechanism may be insufficient, leading to a state of hypothyroidism.[10][11]

Quantitative Data on this compound's Effects

The following tables summarize quantitative data from key human and animal studies on the effects of this compound on thyroid function.

Table 1: Effects of this compound on Thyroid Function in Humans

| Dose/Exposure Level | Duration | Subjects | Effect on Radioiodine Uptake (RAIU) | Effect on TSH | Effect on T4/Free T4 | Effect on T3 | Reference(s) |

| 0.5 mg/kg/day | 14 days | Healthy volunteers | Significant inhibition | No significant change | No significant change | No significant change | [12] |

| 10 mg/day | 14 days | Healthy volunteers | 38% decrease | No significant change | No significant change | No significant change | [13][14] |

| 3 mg/day | 6 months | Healthy volunteers | No significant change | No significant change | No significant change | No significant change | [13] |

| 0.5 mg/day | 6 months | Healthy volunteers | No significant change | No significant change | No significant change | No significant change | [13] |

| Occupational (up to 34 mg/day) | Mean of 3 years | Production workers | 38% decrease post-shift | No significant change | No significant change | No significant change | [13] |

| Environmental (4-20 ppb in water) | Chronic | General population | Not assessed | No significant impairment in adults | No significant impairment in adults | Not assessed | [12] |

| Environmental (<100 µg/L urinary iodine) | Cross-sectional | NHANES 2001-2002 (women) | Not assessed | Positive association | Negative association | Not assessed | [4][15] |

Table 2: Effects of this compound on Thyroid Function in Animal Models (Rats)

| Dose (mg/kg/day) | Duration | Effect on T4 | Effect on TSH | Histological Changes in Thyroid | Reference(s) |

| 62.5 | Pubertal study | No significant change | Increased | Decreased colloid area, increased follicular cell height | [16] |

| 125 | Pubertal study | Decreased | Increased | Decreased colloid area, increased follicular cell height | [16] |

| 250 | Pubertal study | Decreased | Increased | Decreased colloid area, increased follicular cell height | [16] |

| 500 | Pubertal study | Decreased | Increased | Decreased colloid area, increased follicular cell height | [16] |

| 1.7 | 90 days (mice) | Decreased | Increased | Not specified | [17] |

| 25.5 | Not specified | Significantly reduced | Not significantly affected | Not specified | [17] |

| 85 | Not specified | Significantly reduced | Not significantly affected | Not specified | [17] |

Detailed Experimental Protocols

Iodide Uptake Inhibition Assay

This assay is fundamental for assessing the direct inhibitory effect of compounds on NIS function.

Objective: To quantify the inhibition of NIS-mediated iodide uptake by this compound.

Materials:

-

Cell line expressing NIS (e.g., FRTL-5 rat thyroid cells or stably transfected HEK293T cells).[1][5]

-

Cell culture medium and supplements.

-

Test compound (potassium this compound).

-

Radioactive iodide (e.g., ¹²⁵I⁻).

-

Washing buffer (e.g., ice-cold PBS).

-

Cell lysis buffer.

-

Gamma counter.

Procedure:

-

Cell Culture: Plate NIS-expressing cells in a suitable format (e.g., 96-well plates) and culture until they reach a desired confluency.

-

Pre-incubation: Remove the culture medium and wash the cells. Pre-incubate the cells with varying concentrations of this compound in a buffer for a specified time (e.g., 30 minutes at 37°C). Include a vehicle control (no this compound).

-

Iodide Uptake: Add a solution containing a known concentration of radioactive iodide (e.g., ¹²⁵I⁻) to each well and incubate for a defined period (e.g., 30-60 minutes at 37°C) to allow for iodide uptake.

-

Termination and Washing: Terminate the uptake by rapidly aspirating the incubation medium and washing the cells multiple times with ice-cold washing buffer to remove extracellular radioactivity.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer.

-

Quantification: Transfer the cell lysates to tubes and measure the intracellular radioactivity using a gamma counter.

-

Data Analysis: Normalize the radioactivity counts to the protein concentration in each well. Calculate the percentage of inhibition for each this compound concentration relative to the control. Determine the half-maximal inhibitory concentration (IC₅₀) by fitting the data to a dose-response curve.

Thyroid Peroxidase (TPO) Inhibition Assay

While this compound's primary target is NIS, it is important to assess its potential effects on other components of thyroid hormone synthesis, such as thyroid peroxidase (TPO). TPO is the enzyme responsible for oxidizing iodide and coupling it to tyrosine residues on thyroglobulin.

Objective: To determine if this compound inhibits TPO activity. Note: Studies have shown that this compound does not inhibit TPO.[18]

Materials:

-

Source of TPO (e.g., rat thyroid microsomes).[18]

-

Assay buffer.

-

Substrate (e.g., guaiacol or Amplex UltraRed).[18]

-

Hydrogen peroxide (H₂O₂).

-

Test compound (this compound) and positive control (e.g., methimazole).

-

Spectrophotometer or fluorometer.

Procedure (using Amplex UltraRed):

-

Preparation: Prepare solutions of TPO, Amplex UltraRed, H₂O₂, and varying concentrations of this compound and a positive control in an appropriate buffer.

-

Reaction Mixture: In a 96-well or 384-well plate, combine the TPO preparation with the test compound or control and incubate for a short period.

-

Initiation: Initiate the enzymatic reaction by adding Amplex UltraRed and H₂O₂.

-

Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths after a set incubation time.

-

Data Analysis: Calculate the percentage of TPO inhibition for each concentration of the test compound relative to the vehicle control.

In Vivo Assessment of Thyroid Function

Objective: To evaluate the effects of this compound exposure on the HPT axis in a living organism.

Materials:

-

Animal model (e.g., Wistar rats).[16]

-

This compound for administration (e.g., in drinking water).

-

Equipment for blood collection and serum separation.

-

ELISA or radioimmunoassay kits for TSH, T4, and T3.

-

Histology equipment and reagents.

Procedure:

-

Dosing: Administer this compound to the animals at various dose levels for a specified duration. Include a control group receiving the vehicle only.

-

Sample Collection: At the end of the study period, collect blood samples for hormone analysis. Euthanize the animals and dissect the thyroid glands.

-

Hormone Analysis: Separate the serum from the blood and measure the concentrations of TSH, T4, and T3 using appropriate immunoassay kits.

-

Histopathology: Fix, embed, section, and stain the thyroid glands (e.g., with hematoxylin and eosin). Examine the sections under a microscope to assess for changes in follicular cell height, colloid area, and other morphological features.[16]

-

Data Analysis: Statistically compare the hormone levels and histological parameters between the this compound-treated groups and the control group.

Conclusion

This compound poses a significant challenge to thyroid health due to its potent inhibition of the sodium-iodide symporter. The mechanism of action involves both competitive inhibition and allosteric regulation of NIS, leading to reduced iodide uptake and subsequent disruption of the hypothalamic-pituitary-thyroid axis. While high doses of this compound clearly impact thyroid function, the effects of chronic low-level environmental exposure, particularly in vulnerable populations, remain an area of active research and regulatory consideration. The experimental protocols detailed in this guide provide a framework for researchers and drug development professionals to further investigate the effects of this compound and other potential endocrine disruptors on thyroid physiology. A thorough understanding of these mechanisms and methodologies is crucial for assessing the risks associated with environmental contaminants and for the development of safe and effective pharmaceuticals.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound in Water Supplies: Sources, Exposures, and Health Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Questions and Answers | FDA [fda.gov]

- 4. This compound, iodine and the thyroid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advancing in vitro assessment of iodide uptake inhibition: integrating a novel biotransformation pretreatment step - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Allosteric regulation of Na+/I− symporter (NIS) activity by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Clinical Pharmacology and Human Health: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, iodine and the thyroid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound transport and inhibition of the sodium iodide symporter measured with the yellow fluorescent protein variant YFP-H148Q/I152L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound, nitrate, and thiocyanate: Environmental relevant NIS-inhibitors pollutants and their impact on thyroid function and human health - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound exposure induces hypothyroidism and affects thyroid-responsive genes in liver but not brain of quail chicks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Question of this compound Exposure and Potential Effects on the Thyroid | American Thyroid Association [thyroid.org]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

- 15. Association between this compound and Indirect Indicators of Thyroid Dysfunction in NHANES 2001–2002, a Cross-Sectional, Hypothesis-Generating Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Evaluation of ammonium this compound in the endocrine disruptor screening and testing program's male pubertal protocol: ability to detect effects on thyroid endpoints - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. HEALTH EFFECTS - Toxicological Profile for Perchlorates - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Development of a thyroperoxidase inhibition assay for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of Perchlorate's Toxicological Effects on Human Health

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perchlorate is a widespread environmental contaminant that primarily exerts its toxicological effects by competitively inhibiting iodide uptake by the thyroid gland. This interference can lead to decreased thyroid hormone production, posing a significant risk to human health, particularly during critical developmental stages. This technical guide provides an in-depth review of the toxicological effects of this compound, detailing its mechanism of action, dose-response relationships, and the methodologies used in key toxicological studies. Quantitative data are summarized in structured tables for comparative analysis, and key pathways and experimental workflows are visualized using Graphviz diagrams. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the health implications of this compound exposure.

Introduction

This compound (ClO₄⁻) is a persistent and highly water-soluble anion, originating from both natural and anthropogenic sources.[1][2] Its presence in drinking water, food supplies, and breast milk has raised significant public health concerns.[1][3] The primary toxicological effect of this compound is its ability to disrupt the thyroid axis by competitively inhibiting the sodium-iodide symporter (NIS), a protein crucial for iodide transport into the thyroid gland.[4][5] Iodide is an essential component of thyroid hormones, thyroxine (T4) and triiodothyronine (T3), which are vital for metabolism, growth, and neurodevelopment.[1][6] Consequently, this compound exposure can lead to a reduction in thyroid hormone synthesis, with the most vulnerable populations being pregnant women, fetuses, and infants, for whom adequate thyroid hormone levels are critical for normal brain development.[1][6]

Mechanism of Action: Inhibition of the Sodium-Iodide Symporter

The primary mechanism of this compound toxicity is the competitive inhibition of the sodium-iodide symporter (NIS) located on the basolateral membrane of thyroid follicular cells.[4][5] The NIS actively transports iodide from the bloodstream into the thyroid gland, a critical first step in the synthesis of thyroid hormones. Due to its similar ionic size and charge to iodide, this compound acts as a potent competitive inhibitor of the NIS.[7] This competition reduces the amount of iodide taken up by the thyroid, thereby limiting the substrate available for thyroid hormone production.[4]

Quantitative Toxicological Data

The following tables summarize key quantitative data from human studies on the effects of this compound exposure.

Table 1: Dose-Response of this compound on Thyroid Iodide Uptake Inhibition in Humans

| This compound Dose (mg/kg/day) | Duration of Exposure | Percent Inhibition of Radioiodide Uptake (RAIU) | Study Reference |

| 0.007 | 14 days | 1.8% | Greer et al., 2002[8] |

| 0.02 | 14 days | 16.4% | Greer et al., 2002[8] |

| 0.1 | 14 days | 44.7% | Greer et al., 2002[8] |

| 0.5 | 14 days | 67.1% | Greer et al., 2002[8] |

| ~0.04 | 14 days | ~10% (insignificant) | Lawrence et al., 2001[9] |

| ~0.14 | 14 days | 38% | Lawrence et al., 2000[9] |

| up to 3 mg/day | 6 months | No significant change | Braverman et al., 2006[9] |

Table 2: Effects of this compound Exposure on Thyroid Hormone Levels in Humans

| Population/Study Group | This compound Exposure Level | Observed Effect on Thyroid Hormones | Study Reference |

| Healthy Adult Volunteers | 0.5 mg/kg/day for 14 days | No significant change in T4 or TSH | Greer et al., 2002[8] |

| This compound Production Workers | up to 0.5 mg/kg/day (chronic) | No significant changes in TSH or FTI | Lamm et al., 1999[10] |

| NHANES 2001-2002 (Women with urinary iodine <100 µg/L) | Environmental | Significant negative association with T4 and positive association with TSH | Blount et al., 2006[1] |

| NHANES 2001-2002 (Women with urinary iodine ≥100 µg/L) | Environmental | Significant positive association with TSH, no significant association with T4 | Blount et al., 2006[1] |

Table 3: this compound in Breast Milk and Estimated Infant Daily Intake

| Study | Mean this compound Concentration in Breast Milk (µg/L) | Maximum this compound Concentration in Breast Milk (µg/L) | Estimated Infant Daily Intake (µg/kg/day) |

| Kirk et al., 2005 | 10.5 | 92 | - |

| Pearce et al., 2007 | 9.1 | 41.1 | - |

| Leung et al., 2011 | - | - | 0.220 (Geometric Mean for breast-fed infants) |

| Dasgupta et al., 2008 | 3.6 | 13.9 | - |

| Valentín-Blasini et al., 2013 | - | - | 0.160 (Median for infants 1-377 days old)[11] |

Experimental Protocols

Human Clinical Trial for Iodide Uptake Inhibition (Based on Greer et al., 2002)

This protocol outlines a study to determine the dose-response relationship of this compound on thyroidal radioiodide uptake.

Objective: To establish the no-observed-effect level (NOEL) for this compound-induced inhibition of thyroidal iodide uptake in healthy human volunteers.

Methodology:

-

Subject Recruitment: Recruit healthy adult male and female volunteers with no history of thyroid disease.

-

Dosing: Administer potassium this compound in drinking water at various doses (e.g., 0.007, 0.02, 0.1, and 0.5 mg/kg/day) for a period of 14 days. A control group receives a placebo.

-

Radioiodide Uptake (RAIU) Measurement:

-

Administer a tracer dose of ¹²³I orally at baseline (before this compound exposure), on day 14 of exposure, and 15 days post-exposure.

-

Measure the radioactivity over the thyroid gland at 8 and 24 hours post-administration of ¹²³I using a gamma counter.

-

Calculate the percentage of the administered ¹²³I dose taken up by the thyroid.

-

-

Thyroid Hormone Analysis: Collect blood samples at multiple time points throughout the study to measure serum levels of TSH, total and free T4, and T3 using immunoassays.

-

Data Analysis: Analyze the dose-dependent inhibition of RAIU and any changes in thyroid hormone levels compared to baseline and the control group.

Developmental Neurotoxicity Study in Rats (Based on OECD Guideline 426)

This protocol outlines a study to assess the potential of this compound to cause developmental neurotoxicity in rats.

Objective: To evaluate the effects of in utero and lactational exposure to this compound on the neurological development and function of rat offspring.

Methodology:

-

Animal Model: Use time-mated female Sprague-Dawley rats.

-

Dosing: Administer ammonium this compound in drinking water at various dose levels (e.g., 0, 0.1, 1.0, 10.0, and 30.0 mg/kg/day) from gestation day 6 through lactation day 21.[12]

-

Maternal Observations: Monitor dams for clinical signs of toxicity, body weight changes, and food and water consumption.

-

Offspring Developmental Landmarks: Record anogenital distance, pinna unfolding, incisor eruption, and eye opening in pups.

-

Neurobehavioral Assessments:

-

Motor Activity: Assess spontaneous motor activity in offspring at various postnatal days (e.g., PND 13, 17, 21, and 60) using an automated open-field activity monitoring system.

-

Auditory Startle Response: Measure the startle response to an auditory stimulus at different ages to assess sensory-motor function.

-

Learning and Memory: Conduct tests such as the Morris water maze or passive avoidance tests on adult offspring to evaluate cognitive function.

-

-

Neuropathology: At the termination of the study, perform a detailed histopathological examination of the central and peripheral nervous systems of a subset of offspring from each dose group.

-

Thyroid Hormone Analysis: Collect blood samples from dams and pups at selected time points to measure serum TSH, T4, and T3 levels.

Susceptible Populations

Certain populations are more vulnerable to the toxic effects of this compound. These include:

-

Pregnant Women and Fetuses: The developing fetal brain is highly dependent on maternal thyroid hormones. This compound exposure during pregnancy can reduce the availability of these crucial hormones, potentially leading to irreversible neurodevelopmental deficits.[1][6]

-

Infants: Infants, particularly those who are breastfed, may have higher exposure to this compound on a body weight basis.[13] Their developing thyroid and nervous systems are also highly sensitive to disruptions in thyroid hormone levels.

-

Individuals with Low Iodine Intake: Inadequate dietary iodine intake can exacerbate the effects of this compound exposure. With less iodide to compete with this compound for uptake by the NIS, individuals with low iodine status are at a greater risk of developing thyroid dysfunction.[1]

Conclusion

This compound poses a significant human health risk through its well-established mechanism of inhibiting iodide uptake by the thyroid gland. This can lead to reduced thyroid hormone production, with potentially severe consequences for neurodevelopment, especially in fetuses and infants. The quantitative data from human and animal studies provide a basis for understanding the dose-response relationship and for setting regulatory limits for this compound in drinking water and food. The detailed experimental protocols outlined in this guide are essential for the continued investigation of this compound's toxicological effects and for the development of effective risk assessment and mitigation strategies. Further research is warranted to fully elucidate the long-term health consequences of chronic, low-level this compound exposure, particularly in susceptible populations.

References

- 1. Urinary this compound and Thyroid Hormone Levels in Adolescent and Adult Men and Women Living in the United States - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oecd.org [oecd.org]

- 3. This compound and iodide in dairy and breast milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. nuclearmed.org [nuclearmed.org]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 7. Developmental exposure to this compound alters synaptic transmission in hippocampus of the adult rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. This compound Clinical Pharmacology and Human Health: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound exposure and dose estimates in infants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Refining the effects observed in a developmental neurobehavioral study of ammonium this compound administered orally in drinking water to rats. II. Behavioral and neurodevelopment effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Occurrence of Perchlorate in Food, Drinking Water, and the Environment

Abstract: Perchlorate (ClO₄⁻) is a persistent and mobile environmental contaminant originating from both natural and anthropogenic sources.[1][2] Its presence in drinking water, food supplies, and various environmental matrices is a significant public health concern due to its ability to interfere with thyroid gland function.[1][3] This technical guide provides a comprehensive overview of the occurrence of this compound, details the primary analytical methodologies for its detection, and describes its toxicological mechanism of action. Quantitative data are summarized for comparative analysis, and key experimental and biological pathways are visualized to provide a clear and detailed resource for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is an inorganic anion consisting of a central chlorine atom bonded to four oxygen atoms (ClO₄⁻).[4] It is highly soluble in water, environmentally stable, and mobile in soils, leading to widespread contamination of water sources and subsequent uptake into the food chain.[1][5]

Sources of this compound:

-

Natural Sources: this compound can form naturally in the atmosphere and is found in arid regions, such as northern Chile and the southwestern United States, often in nitrate and potash deposits.[1][2]

-

Anthropogenic Sources: The primary man-made sources stem from the production and use of ammonium this compound as an oxidizer in solid propellants for rockets, missiles, and fireworks.[1][2][6] Other industrial applications include airbags, explosives, and some fertilizers derived from Chilean nitrate salts.[1][2]

Given its stability and mobility, this compound has become a ubiquitous contaminant, with detectable levels found in the vast majority of the U.S. population.[1] Food is considered the major source of exposure for most people, though contaminated drinking water can be the primary source in specific regions.[1]

Occurrence and Quantitative Data

This compound has been detected in a wide range of environmental and biological samples. The following tables summarize quantitative findings from various studies.

This compound in Drinking Water

Contamination of public water systems (PWS) is a primary route of human exposure, particularly in areas near industrial or military sites.[1]

Table 1: Occurrence of this compound in Drinking Water

| Location/Survey | Sample Type | This compound Concentration | Key Findings & Notes | Reference |

| USA (UCMR Survey, 2001-2005) | 3,865 Public Water Systems | 4.1% of systems had >4 µg/L. Mean of detects: 9.85 µg/L. | Detections in 26 states, supplying approx. 11 million people. | [1] |

| USA (NHANES) | Residential Tap Water | Median: 1.16 µg/L. 83% of samples had >0.100 µg/L. | Suggests widespread, low-level presence in residential water. | [1] |

| USA (General Survey) | Public Water Systems | Levels ranged from 4 µg/L to 420 µg/L in approx. 4% of systems. | More than 11 million people have water with at least 4 µg/L. | [4][6] |

| England and Wales | Drinking Water | Range: <0.020 to 2.073 µg/L. Mean: 0.747 µg/L. | Lower levels compared to some contaminated U.S. sites. | [7] |

| California, USA | Public Drinking Water | State MCL set at 6 µg/L. | California has a legally enforceable standard. | [1][8] |

| Massachusetts, USA | Public Drinking Water | State MCL set at 2 µg/L. | Massachusetts has one of the strictest state-level standards. | [1][8] |

MCL: Maximum Contaminant Level

This compound in Food

Food is a major pathway for this compound exposure, as the contaminant is readily taken up by plants from contaminated soil and water.[1][6]

Table 2: Occurrence of this compound in Food Items

| Food Category | This compound Concentration (µg/kg) | Study Location/Notes | Reference |

| Leafy Vegetables (Lettuce, Spinach) | Avg: 7.76 - 11.9 µg/kg (Lettuce) | FDA Survey (FY04/05). Samples from AZ, CA, FL, NJ, TX. | [9][10] |

| Milk (Cow's) | Avg: 5.76 µg/kg | FDA Survey. Found in 97% of retail samples from 14 states. | [10] |

| Infant Formula | Weighted Mean: 10 µg/kg | Based on limited data. | [7] |

| Human Milk | Mean: 19.7 µg/L (China), 9.3 µg/L (USA) | Indicates transfer to infants during lactation. | [7] |

| Fruits (General) | 5 out of 36 samples positive. | UK Food Standards Agency survey. | [11] |

| Fruiting Vegetables (Tomato, Cucumber) | Highest finding: 400 µg/kg (Tomato) | German study; sample originated from Spain. | [12] |

| Herbs | 27 out of 33 samples positive. | UK Food Standards Agency survey. | [11] |

| Bottled Water | LOQ: 0.5 µg/L | FDA analytical method development. | [13] |

LOQ: Limit of Quantitation

This compound in the Environment

This compound's stability leads to its persistence in soil and water, creating a long-term source of contamination.

Table 3: Occurrence of this compound in the Environment

| Matrix | This compound Concentration | Location/Notes | Reference |

| Soil (Residential) | EPA Screening Level: 55 mg/kg | Non-enforceable guideline for risk assessment. | [8] |

| Soil (Industrial) | EPA Screening Level: 820 mg/kg | Non-enforceable guideline for risk assessment. | [8] |

| Soil Water (Organic Fertilizer) | Up to 69 µg/L | Study showed organic fertilizers can contribute more this compound than inorganic ones. | [14] |

| Groundwater (Fireworks Factory Area) | <0.005 - 7,690 µg/L | Demonstrates high localized contamination from industrial sources. | [14] |

| Groundwater (General) | 17 of 57 samples exceeded 15 µg/L | Study near fireworks manufacturing in India. | [14] |

Toxicological Effects and Signaling Pathway

Mechanism of Action

The primary toxic effect of this compound is the disruption of the thyroid gland.[1] this compound is structurally similar to iodide and acts as a potent competitive inhibitor of the sodium-iodide symporter (NIS), a protein located on the basolateral membrane of thyroid follicular cells.[1][15][16] The NIS is responsible for transporting iodide from the bloodstream into the thyroid gland, which is the crucial first step in the synthesis of thyroid hormones.[16] this compound's affinity for the NIS is approximately 30 times greater than that of iodide, allowing it to effectively block iodide uptake.[1]

Impact on Thyroid Hormone Synthesis

By blocking iodide uptake, this compound can lead to a deficiency of intrathyroidal iodine, thereby inhibiting the synthesis of thyroxine (T4) and triiodothyronine (T3).[1][17] This reduction in thyroid hormone levels disrupts the negative feedback loop of the hypothalamic-pituitary-thyroid (HPT) axis.[16] The pituitary gland responds by increasing the secretion of thyroid-stimulating hormone (TSH) in an attempt to stimulate the thyroid to produce more hormones.[16] Chronic overstimulation by TSH can lead to hypertrophy and hyperplasia of the thyroid gland.[18]

This disruption is particularly critical during pregnancy and early infancy, as thyroid hormones are essential for normal neurodevelopment.[19][20]

Signaling Pathway Diagram

The following diagram illustrates the mechanism of this compound's interference with the thyroid hormone synthesis pathway.

Analytical Methodologies and Experimental Protocols

Accurate quantification of this compound at trace levels (µg/L or ppb) in complex matrices requires sensitive and selective analytical methods. Ion Chromatography (IC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most widely adopted techniques.[5][21]

Protocol: this compound Analysis by Ion Chromatography (IC)

This protocol is based on U.S. EPA Methods 314.0 and 314.1, which use IC with suppressed conductivity detection.[22][23][24] Method 314.1 includes a matrix elimination step to achieve lower detection limits in high-ionic-strength samples.[23]

-

1. Principle: A water sample is injected into an ion chromatograph. This compound is separated from other anions on an analytical column and measured by a conductivity detector after chemical suppression of the eluent background conductivity.[22][24]

-

2. Apparatus:

-

Ion Chromatograph (IC) system with a pump, injection valve (1000 µL loop), guard column (e.g., Dionex IonPac AG16), analytical column (e.g., Dionex IonPac AS16), suppressed conductivity detector, and data acquisition system.[24][25]

-

For Method 314.1: A preconcentration column and matrix elimination system are required.[23]

-

-

3. Reagents and Standards:

-

Reagent Water: Deionized water, Type I grade (18 MΩ-cm).[25]

-

Eluent: Sodium hydroxide (NaOH) solution (e.g., 50-65 mM), typically generated electrolytically in modern systems.[22]

-

Stock Standard: 1000 mg/L this compound standard from a certified source. Working standards are prepared by serial dilution in reagent water.[25]

-

-

4. Sample Preparation and Analysis:

-

Samples are typically filtered through a 0.45 µm filter prior to analysis.[25]

-

Matrix Elimination (EPA 314.1): For samples with high total dissolved solids (TDS), the sample is loaded onto a preconcentration column that retains this compound. A weak rinse solution (e.g., 10 mM NaOH) is passed through to wash away interfering matrix ions (like chloride and sulfate) to waste. The this compound is then eluted from the concentrator onto the analytical column for separation.[23][26]

-

Injection: A fixed volume (typically 1.0 mL) is injected into the IC system.[24]

-

-

5. Detection and Quantification:

-

This compound is identified based on its retention time compared to that of a known standard.

-

Quantification is performed by integrating the peak area and comparing it against a calibration curve generated from the working standards.

-

The method detection limit (MDL) for EPA 314.0 is approximately 0.53 µg/L, with a minimum reporting level (MRL) of 4.0 µg/L.[22][23] Method 314.1 can lower the MRL to 0.5 µg/L in high-ionic-strength matrices.[23]

-

Protocol: this compound Analysis by LC-MS/MS

LC-MS/MS provides superior selectivity and sensitivity, making it the preferred method for complex food matrices and for confirmation of positive results. This protocol is based on methods developed by the FDA and described in the scientific literature.[13][27][28][29]

-

1. Principle: A food or water sample is extracted, and the extract is cleaned up using solid-phase extraction (SPE). The cleaned extract is injected into an LC-MS/MS system. This compound is separated chromatographically and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. An isotopically labeled internal standard (¹⁸O₄-perchlorate) is used to correct for matrix effects and ensure accuracy.[13]

-

2. Apparatus:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.[27][30]

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.[13]

-

Analytical Column: Anion exchange column (e.g., Waters IC-Pak™ Anion HR).[13]

-

SPE cartridges (e.g., graphitized carbon) for sample cleanup.[13]

-

-

3. Reagents and Standards:

-

4. Sample Preparation (Food Matrix):

-

Extraction: A homogenized sample is typically extracted with an aqueous solution.

-

Cleanup: The extract is passed through a graphitized carbon SPE cartridge to remove interfering matrix components.[13]

-

The eluate is filtered and spiked with the internal standard prior to injection.

-

-

5. Chromatographic and Mass Spectrometric Conditions:

-

Mobile Phase: Isocratic elution with ~100 mM ammonium acetate in a 50:50 acetonitrile:water mixture.[13]

-

Flow Rate: ~300 µL/min.[13]

-

Ionization: ESI, negative mode.[13]

-

MRM Transitions:

-

The ratio of the quantification and confirmation ion transitions must match that of a known standard for positive identification.[13]

-

-

6. Quantification:

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the analysis of this compound in food using LC-MS/MS.

References